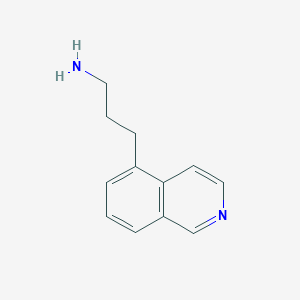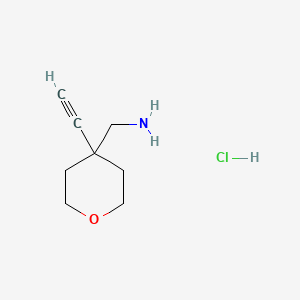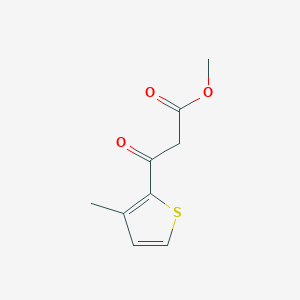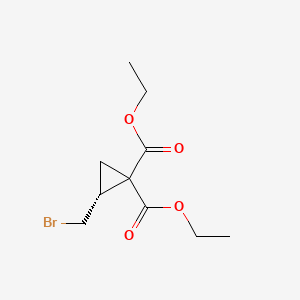
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C11H17BrO4, and it is characterized by the presence of a bromomethyl group attached to the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, where the cyclopropane ring is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the cyclopropane ring with ethyl alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-diethyl cyclopropane-1,1-dicarboxylate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1,1-dimethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of both the bromomethyl group and the diethyl ester groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H15BrO4 |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
HSBWSMSYVIEDQU-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)C1(C[C@H]1CBr)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1(CC1CBr)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


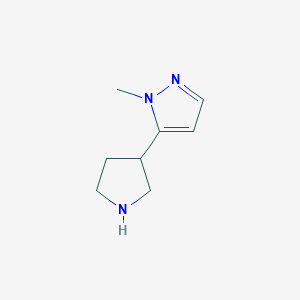
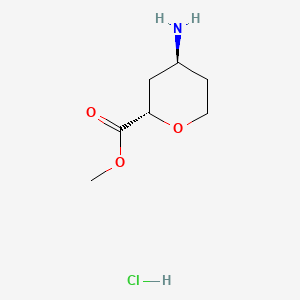
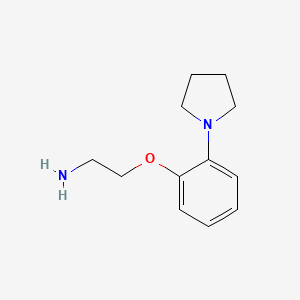
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
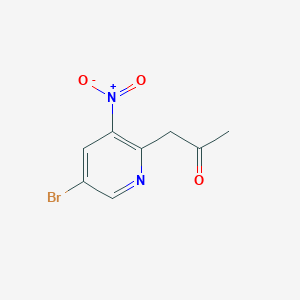
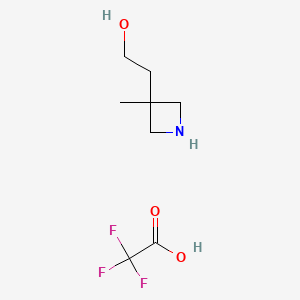

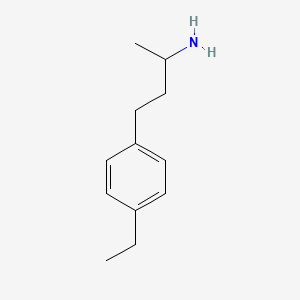
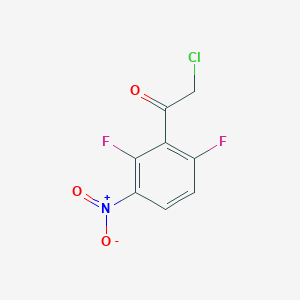
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
